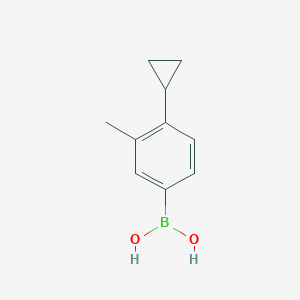
5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, iodo, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions.
Alkylation: Introduction of the ethoxy and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary type of reaction due to the presence of the benzene ring.
Nucleophilic Substitution: The fluoro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions
Halogenation: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while halogenation would introduce additional halogen atoms.
科学的研究の応用
5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
類似化合物との比較
Similar Compounds
- 5-Ethoxy-1-fluoro-2-iodo-3-methylbenzene
- 5-Ethoxy-2-fluoro-1-iodo-3-(methoxymethyl)benzene
Uniqueness
5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical reactions. The presence of both electron-donating (ethoxy and methyl) and electron-withdrawing (fluoro and iodo) groups makes it a versatile compound for various applications .
特性
分子式 |
C9H10FIO |
|---|---|
分子量 |
280.08 g/mol |
IUPAC名 |
5-ethoxy-2-fluoro-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C9H10FIO/c1-3-12-7-4-6(2)9(10)8(11)5-7/h4-5H,3H2,1-2H3 |
InChIキー |
GHJYYXAJLYOFTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1)C)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
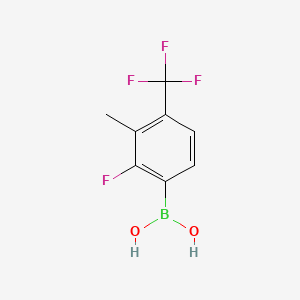
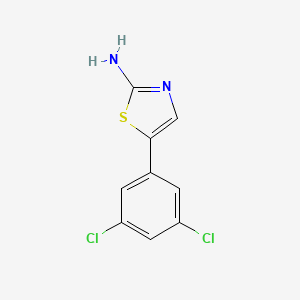
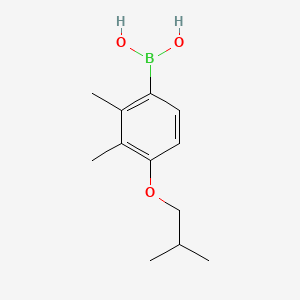
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
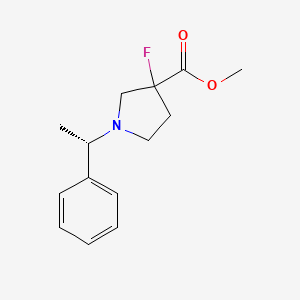
![4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023090.png)

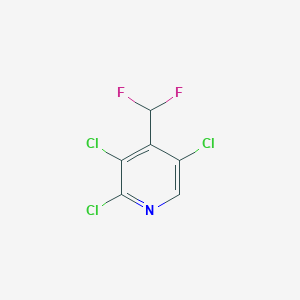
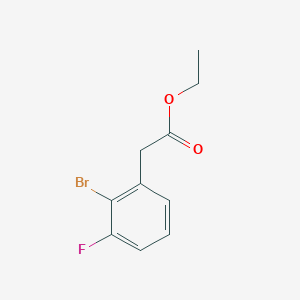
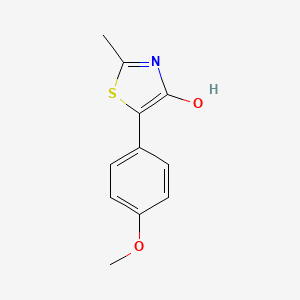
![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)
